molecular formula C12H9N3O2 B1347771 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine CAS No. 338412-33-2

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine

Cat. No.: B1347771
CAS No.: 338412-33-2
M. Wt: 227.22 g/mol
InChI Key: IKVREFKXPJNUEL-UHFFFAOYSA-N
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Description

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine is a heterocyclic organic compound It features a pyridine ring substituted with cyano, formyl, and methoxy groups, as well as a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar method.

    Substitution Reactions: The pyridine ring can be functionalized with cyano, formyl, and methoxy groups through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Coupling Reactions: The pyrrole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

    Oxidation: 3-Carboxy-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.

    Reduction: 3-Amino-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine
  • 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-5-methoxypyridine

Uniqueness

The unique substitution pattern of 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVREFKXPJNUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363051
Record name 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-33-2
Record name 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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